Hadacidine

Vue d'ensemble

Description

. Il a été isolé et caractérisé pour la première fois par Kaczka et al. en 1962 . Ce composé a suscité un intérêt considérable en raison de son activité anticancéreuse et de sa capacité à inhiber l'adénylosuccinate synthétase .

Applications De Recherche Scientifique

L'hadacidine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la biosynthèse des acides hydroxamiques.

Biologie : L'this compound est utilisée pour étudier le rôle des acides hydroxamiques dans les systèmes biologiques.

Industrie : L'this compound est utilisée comme inhibiteur de croissance des plantes dans la recherche agricole.

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'adénylosuccinate synthétase, une enzyme impliquée dans la biosynthèse de l'acide adénylique . Cette inhibition perturbe la formation des acides nucléiques, ce qui conduit à la suppression de la croissance tumorale . Les cibles moléculaires et les voies impliquées comprennent l'enzyme adénylosuccinate synthétase et la voie de biosynthèse de novo de l'acide adénylique .

Mécanisme D'action

Target of Action

Hadacidin primarily targets two key enzymes of the purine salvage pathway: Purine Nucleoside Phosphorylase (PNP) and Adenylosuccinate Synthetase (AdSS) . These enzymes play a crucial role in the metabolism of purine nucleotides, which are essential building blocks of DNA and RNA .

Mode of Action

Hadacidin is a structural analogue of L-aspartic acid . It interacts with its targets (PNP and AdSS) by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the purine salvage pathway .

Biochemical Pathways

The inhibition of PNP and AdSS by Hadacidin affects the purine salvage pathway . This pathway is responsible for the recovery of purines and purine nucleotides from the environment, which is the only source of these essential DNA and RNA building blocks for some organisms . The disruption of this pathway can lead to a decrease in the availability of purine nucleotides, affecting various downstream processes such as DNA and RNA synthesis .

Result of Action

The inhibition of PNP and AdSS by Hadacidin leads to a disruption in the purine salvage pathway . This disruption can result in a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis . This can lead to a decrease in the rate of these processes, potentially affecting cell growth and proliferation .

Action Environment

The action, efficacy, and stability of Hadacidin can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of Hadacidin . Additionally, the pH and temperature of the environment can influence the stability of Hadacidin . .

Analyse Biochimique

Biochemical Properties

Hadacidin interacts with key enzymes of the purine salvage pathway, namely purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) . These interactions play a crucial role in biochemical reactions, as Hadacidin acts as a potent inhibitor of these enzymes .

Cellular Effects

In cellular processes, Hadacidin’s effects are quite significant. For instance, it has been found that Hadacidin is not effective in H. pylori cell cultures, despite being a potent inhibitor of PNP and AdSS . This suggests that Hadacidin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

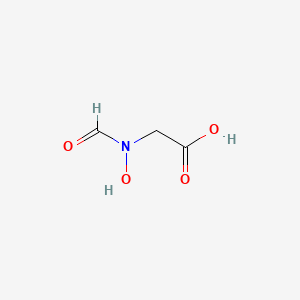

The molecular mechanism of Hadacidin involves N-oxygenation of glycine to yield N-hydroxyglycine followed by N-formylation to yield the hydroxamate . This process explains how Hadacidin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Hadacidin inhibits the biosynthesis de novo of adenylic acid , which could suggest potential long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of Hadacidin vary with different dosages. A single intraperitoneal injection of 1−2·5 g/kg body weight of Hadacidin was found to be teratogenic when administered to pregnant hamsters between days 8 and 11 of gestation . Both the frequency of malformation and resorption were related to the dose and time of Hadacidin administration .

Metabolic Pathways

Hadacidin is involved in the purine salvage pathway, interacting with enzymes such as PNP and AdSS . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

L'hadacidine peut être synthétisée par fermentation de Penicillium frequentans . La préparation implique les étapes suivantes :

Fermentation : Le champignon Penicillium frequentans est cultivé dans un milieu contenant du glucose, du petit-lait de maïs et de l'Edamine.

Extraction : Le bouillon de fermentation est filtré et centrifugé.

Cristallisation : Le composé extrait est cristallisé à partir d'un mélange eau-éthanol.

Analyse Des Réactions Chimiques

L'hadacidine subit plusieurs types de réactions chimiques :

Oxydation : Le groupe hydroxylamino peut être oxydé pour former divers dérivés.

Réduction : Le composé peut être réduit pour former de la N-hydroxyglycine.

Substitution : Le groupe formyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent l'oxygène gazeux pour l'oxydation et des agents réducteurs tels que le borohydrure de sodium pour la réduction . Les principaux produits formés à partir de ces réactions comprennent la N-hydroxyglycine et d'autres dérivés de l'acide hydroxamique .

Comparaison Avec Des Composés Similaires

L'hadacidine est unique en raison de sa structure simple et de son rôle en tant que l'acide hydroxamique naturel le plus simple connu . Les composés similaires comprennent :

Acide N-hydroxyformamidoacétique : Un autre acide hydroxamique aux propriétés similaires.

N-formyl-alpha aminoacides : Une classe de composés contenant un alpha aminoacide avec un groupe formyle à son atome d'azote terminal.

L'this compound se démarque par son inhibition spécifique de l'adénylosuccinate synthétase et ses propriétés anticancéreuses potentielles .

Propriétés

IUPAC Name |

2-[formyl(hydroxy)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJHVPKUWOUENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

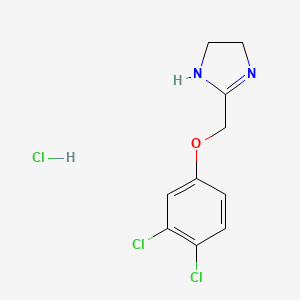

Related CAS |

2618-22-6 (mono-hydrochloride salt) | |

| Record name | Hadacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043962 | |

| Record name | Hadacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-13-4 | |

| Record name | N-Formyl-N-hydroxyglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hadacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hadacidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hadacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HADACIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

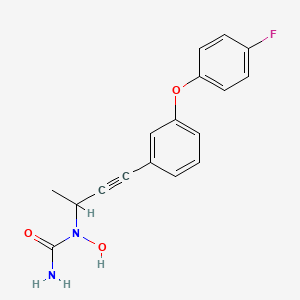

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

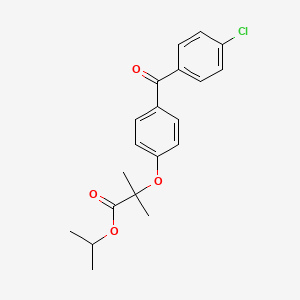

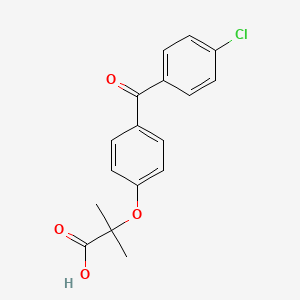

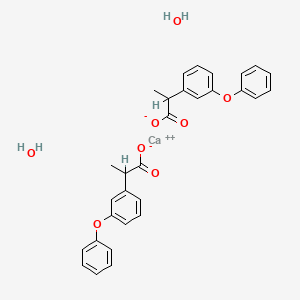

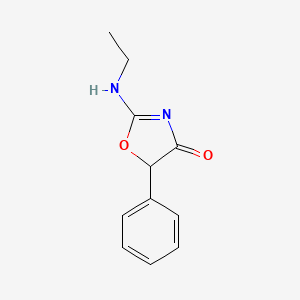

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.